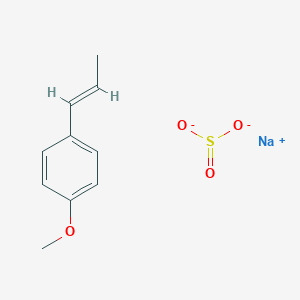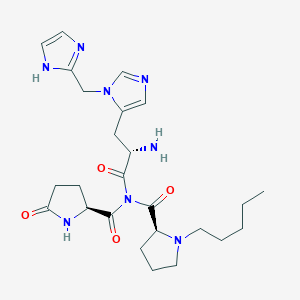
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine
Vue d'ensemble
Description
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine, also known as S32212, is a novel compound that has been studied for its potential therapeutic applications in various medical fields. This compound belongs to the class of histamine H3 receptor antagonists, which has been shown to have a significant impact on the central nervous system.
Mécanisme D'action
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine is a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. By blocking the activity of this receptor, this compound increases the release of various neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function, mood regulation, and sleep-wake cycles. This mechanism of action has been shown to improve cognitive function, enhance wakefulness, and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the central nervous system. It increases the release of various neurotransmitters, which has been shown to improve cognitive function, enhance wakefulness, and reduce symptoms of depression and anxiety. This compound has also been shown to have a positive effect on sleep-wake cycles, as it increases wakefulness during the day and promotes sleep at night.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has several advantages for lab experiments, including its high purity, stability, and selectivity for the histamine H3 receptor. However, there are also limitations to its use, including its low solubility in water and limited availability. These limitations can make it difficult to perform certain experiments and may require the use of alternative compounds.
Orientations Futures
There are several future directions for the study of 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine. One area of research is the potential therapeutic applications of this compound in the treatment of cognitive disorders, sleep disorders, and psychiatric disorders. Another area of research is the development of new compounds that target the histamine H3 receptor, which may have improved efficacy and fewer side effects. Additionally, further studies are needed to understand the long-term effects of this compound and its potential for drug development.
Conclusion:
In conclusion, this compound is a novel compound that has been studied for its potential therapeutic applications in various medical fields. Its selective antagonism of the histamine H3 receptor has been shown to have a significant impact on the central nervous system, improving cognitive function, enhancing wakefulness, and reducing symptoms of depression and anxiety. While there are limitations to its use, this compound has several advantages for lab experiments and has several potential future directions for research.
Applications De Recherche Scientifique
4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine has been extensively studied in various medical fields, including neurology, psychiatry, and pharmacology. It has been shown to have potential therapeutic applications in the treatment of cognitive disorders, sleep disorders, and psychiatric disorders such as schizophrenia and depression. This compound has also been studied for its potential as a novel treatment for Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propriétés
IUPAC Name |
4-(1H-imidazol-5-yl)-1-propan-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9(2)14-5-3-10(4-6-14)11-7-12-8-13-11/h7-10H,3-6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLJPPVDJCZFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547850 | |
| Record name | 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106243-45-2 | |
| Record name | 4-(1H-Imidazol-5-yl)-1-(propan-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















